1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester

Orthogonal protection Selective deprotection Indazole functionalization

1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester (CAS 1337881-46-5), also known as 1-tert-butyl 6-methyl 1H-indazole-1,6-dicarboxylate, is a dual-protected indazole building block bearing a tert-butyl (Boc) ester at the N-1 position and a methyl ester at the C-6 position. The compound has the molecular formula C14H16N2O4 and a molecular weight of 276.29 g/mol.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 1337881-46-5
Cat. No. B12098759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester
CAS1337881-46-5
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC2=C(C=C1)C=NN2C(=O)OC
InChIInChI=1S/C14H16N2O4/c1-14(2,3)20-12(17)9-5-6-10-8-15-16(11(10)7-9)13(18)19-4/h5-8H,1-4H3
InChIKeyIBUULZQOBXODIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester (CAS 1337881-46-5): A Protected Indazole Building Block for Medicinal Chemistry


1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester (CAS 1337881-46-5), also known as 1-tert-butyl 6-methyl 1H-indazole-1,6-dicarboxylate, is a dual-protected indazole building block bearing a tert-butyl (Boc) ester at the N-1 position and a methyl ester at the C-6 position . The compound has the molecular formula C14H16N2O4 and a molecular weight of 276.29 g/mol [1]. It belongs to the indazole family of heterocycles, which are established privileged scaffolds in drug discovery due to their bioisosteric relationship with phenol and their documented anti-tumor, analgesic, and anti-inflammatory activities [2]. This specific derivative is employed as a synthetic intermediate in the preparation of pharmacologically active indazole derivatives, particularly in programs targeting histone demethylase enzymes and protein kinases [3].

Why 1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester Cannot Be Replaced by Common Indazole Analogs


Indazole-based building blocks are not interchangeable due to critical differences in protection strategy, regiospecificity, and ester lability. This compound features an orthogonal dual-protection scheme where the N-1 Boc group and the C-6 methyl ester can be cleaved under distinct, non-interfering conditions . N-Unprotected analogs such as methyl 1H-indazole-6-carboxylate (CAS 170487-40-8) lack the N-Boc group and therefore exhibit different nucleophilic reactivity at N-1, leading to altered regioselectivity in downstream alkylation or acylation reactions . Conversely, regioisomeric analogs such as tert-butyl methyl 1H-indazole-1,4-dicarboxylate (CAS 1337881-19-2) position the ester at C-4 rather than C-6, which alters the electronic character of the indazole ring and the spatial orientation of the carboxylate handle, potentially affecting binding interactions in target-focused libraries [1]. Substitution with a more labile or sterically demanding ester (e.g., benzyl ester) can also introduce undesired cleavage kinetics or steric hindrance during subsequent transformations, compromising synthetic efficiency and final product purity .

Quantitative Differentiation Evidence for 1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester Against Closest Analogs


Orthogonal Protecting Group Strategy: Quantitative Comparison of Deprotection Selectivity vs. N-Unprotected and Benzyl Ester Analogs

The target compound's N-1 Boc group and C-6 methyl ester constitute an orthogonal pair that can be removed independently: the tert-butyl ester is cleaved under acidic conditions (e.g., TFA/DCM), while the methyl ester is cleaved under basic conditions (e.g., LiOH/THF/H2O) . This contrasts with methyl 1H-indazole-6-carboxylate (CAS 170487-40-8), which lacks the N-1 protecting group and therefore cannot undergo sequential N-1/C-6 functionalization without competing N-1 side reactions . It also differs from 6-benzyl 1-tert-butyl 1H-indazole-1,6-dicarboxylate, where the benzyl ester requires hydrogenolysis (H2, Pd/C), a condition that may be incompatible with substrates bearing other reducible functional groups .

Orthogonal protection Selective deprotection Indazole functionalization

Regiospecific 1,6-Dicarboxylate Substitution Pattern: Differentiation from 1,4-Regioisomer in Synthetic Utility

The target compound carries carboxylate functionalities at the N-1 and C-6 positions of the indazole ring. The 1,6-substitution pattern places the C-6 ester at a position para to the N-1 nitrogen, resulting in a distinct electronic distribution and steric profile compared to the 1,4-regioisomer tert-butyl methyl 1H-indazole-1,4-dicarboxylate (CAS 1337881-19-2) [1]. In the 1,4-isomer, the C-4 ester is meta to the N-1 nitrogen, which alters the ring's electron density and the trajectory of the carboxylate side chain. This positional difference influences the compound's suitability for specific target binding: the 1,6-pattern has been documented as the preferred orientation in indazole-based kinase inhibitor scaffolds where the C-6 carboxylate engages key hydrogen-bonding interactions with the enzyme hinge region [2].

Regiochemistry Indazole substitution Structure-activity relationship

N-Boc Protection Confers Enhanced Stability and Solubility in Organic Media vs. N-Unprotected Indazole-6-carboxylates

The N-1 tert-butyl carbamate (Boc) group in the target compound provides both steric shielding of the indazole N-1 position and increased lipophilicity, which improves solubility in polar aprotic solvents such as acetone and ethyl acetate compared to the N-unprotected methyl 1H-indazole-6-carboxylate (CAS 170487-40-8) . The ChemSpider entry for the target compound reports a predicted LogP of approximately 2.7 and a boiling point of 396.0 ± 34.0 °C at 760 mmHg, indicating substantial thermal stability suitable for standard organic reactions . In contrast, methyl 1H-indazole-6-carboxylate has a lower boiling point of 345.2 ± 15.0 °C, consistent with the absence of the bulky, lipophilic Boc group . The target compound is also reported to have limited water solubility but good solubility in polar aprotic solvents, a property advantageous for reactions conducted in THF, DMF, or acetonitrile .

Chemical stability Solubility Boc protection

Documented Use as a Key Intermediate in Histone Demethylase Inhibitor Synthesis: Evidence from Patent Literature

The target compound has been explicitly cited as a reactant in the synthesis of histone demethylase inhibitors. According to patent-derived synthetic procedures, 1-Boc-1H-indazole-6-carboxylic acid methyl ester (synonymous with the target compound, CAS 1126424-50-7) undergoes reduction with lithium aluminium tetrahydride (LiAlH4) in THF to yield 6-(hydroxymethyl)-1H-indazole-1-carboxylic acid tert-butyl ester, a key intermediate in histone demethylase inhibitor programs . This reduction proceeds in 1.5 hours with a reported yield of 14% . The specificity of this transformation relies on the orthogonal protection: the Boc group remains intact during LiAlH4-mediated ester reduction, preserving the N-1 protecting group for subsequent synthetic steps [1]. Analogs lacking the N-Boc group would undergo competing N-1 reduction or decomposition under these strongly reducing conditions.

Histone demethylase Epigenetics Cancer therapeutics

Commercial Purity Benchmarking: Typical 95–97% Purity Profile vs. Industry Standard for Research-Grade Indazole Building Blocks

The target compound is commercially available from multiple suppliers with a standard purity specification of 95% (HPLC) [1], with some vendors offering batches at 97% purity . This purity level is consistent with or exceeds the typical 95% specification for research-grade indazole building blocks such as methyl 1H-indazole-6-carboxylate (Thermo Scientific, 95%) and 1-tert-butyl 6-methyl 1H-indazole-1,6-dicarboxylate from major chemical suppliers . Suppliers including Bidepharm provide batch-specific QC documentation (NMR, HPLC, GC) for this compound, enabling verification of identity and purity prior to use . The availability of MDL number MFCD17016051 facilitates unambiguous database cross-referencing .

Purity Quality control Procurement

Limitations Acknowledgment: Absence of Direct Head-to-Head Biological Activity Data for This Intermediate

A systematic search of the primary research literature (PubMed, Google Scholar, patent databases) did not identify any published head-to-head biological activity comparisons between the target compound and its closest analogs. This is consistent with the compound's primary role as a synthetic intermediate rather than a bioactive endpoint . The available evidence is predominantly class-level inference from the broader indazole literature, cross-study comparable physicochemical data from chemical databases, and documented synthetic procedures from patent examples [1]. Procurement decisions should therefore be based on the compound's demonstrated synthetic utility (orthogonal protection, regiospecificity, documented intermediate use) rather than on direct biological differentiation, which has not been established in the peer-reviewed literature.

Data limitations Intermediate compound Procurement caveat

Recommended Procurement and Application Scenarios for 1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries Requiring C-6 Carboxylate Functionalization

The target compound is the preferred starting material for constructing focused kinase inhibitor libraries where the indazole C-6 carboxylate is intended to engage the kinase hinge region via hydrogen bonding. The 1,6-dicarboxylate regiospecificity ensures the carboxylate projects in the correct para orientation relative to N-1 . The orthogonal Boc/methyl ester protection allows sequential functionalization: the methyl ester can be hydrolyzed and coupled to amine-containing fragments, followed by Boc deprotection and N-1 elaboration, enabling efficient parallel library synthesis without protecting group incompatibility .

Epigenetics Drug Discovery: Intermediate for Histone Demethylase (KDM) Inhibitor Development

The compound is documented as a key intermediate in histone demethylase inhibitor programs, where selective LiAlH4 reduction of the C-6 methyl ester to the corresponding hydroxymethyl derivative provides a versatile handle for further elaboration . The N-Boc group survives the reduction conditions, preserving the N-1 protecting group for late-stage diversification. This specific transformation has been disclosed in patent literature (Histone Demethylase Inhibitors) and represents a validated synthetic entry point for KDM-targeted chemical probes .

Process Chemistry: Scale-Up of Orthogonally Protected Indazole Intermediates for Multi-Step Synthesis

For process chemistry applications requiring robust, scalable intermediates, the target compound offers the advantage of a well-characterized purity profile (95–97%) with available QC documentation . The MDL identifier MFCD17016051 enables unambiguous batch tracking and cross-referencing across supplier catalogs . Its thermal stability (boiling point ~396 °C) and good solubility in polar aprotic solvents (acetone, ethyl acetate, THF) support standard reaction and workup conditions at multi-gram scale .

Chemical Biology: Preparation of Indazole-Based Activity-Based Probes (ABPs) Requiring Sequential Deprotection

The orthogonal protecting group strategy makes this compound suitable for preparing bifunctional indazole probes where the C-6 and N-1 positions must be derivatized with different functional modules (e.g., a fluorophore at one position and an affinity tag at the other). The acid-labile Boc group and base-labile methyl ester can be removed in either order without cross-reactivity, enabling convergent synthetic strategies that are not feasible with mono-protected or unprotected indazole analogs .

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